molecular formula C17H11FN4O2S B6585466 6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251682-99-1

6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B6585466
CAS No.: 1251682-99-1
M. Wt: 354.4 g/mol
InChI Key: IELQWLKUCADREG-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core with dione functionalities at positions 5 and 5. Key structural features include a 2-fluorophenylmethyl substituent at position 6 and a pyridin-2-yl group at position 6. These substituents influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2S/c18-11-6-2-1-5-10(11)9-22-16(23)15-14(20-17(22)24)13(21-25-15)12-7-3-4-8-19-12/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELQWLKUCADREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione (CAS Number: 1251682-99-1) is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

The molecular formula of the compound is C17H11FN4O2SC_{17}H_{11}FN_{4}O_{2}S, with a molecular weight of 354.4 g/mol. Its structure features a thiazolo-pyrimidine core that is known for contributing to various pharmacological properties.

PropertyValue
CAS Number1251682-99-1
Molecular FormulaC₁₇H₁₁FN₄O₂S
Molecular Weight354.4 g/mol

Antimicrobial Activity

Research has indicated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated potent inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, suggesting strong antibacterial potential .

The mechanism by which these compounds exert their antimicrobial effects often involves interaction with bacterial enzymes. For example, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and MurD enzymes, forming multiple hydrogen bonds with key amino acids in the active site. This interaction is crucial for inhibiting bacterial DNA replication and cell wall synthesis .

Anticancer Activity

Thiazolo-pyrimidine derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The IC50 values for these compounds range from 6.90 μM to over 51 μM, indicating varying degrees of potency compared to established chemotherapeutics like doxorubicin .

Case Studies

  • MCF-7 Cell Line : Compounds derived from thiazolo-pyrimidines were tested against the MCF-7 breast cancer cell line with notable results:
    • Compound 3g demonstrated an IC50 value of approximately 14.34 μM.
    • Other derivatives showed comparable or improved activity relative to doxorubicin (IC50 ~19.35 μM) .
  • HCT-116 Cell Line : Another study highlighted the effectiveness of thiazolopyridazine derivatives against colon cancer cells:
    • Compound 7s showed an IC50 of 6.90 μM, indicating significant cytotoxicity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiazolo-pyrimidine derivatives have been studied for their antiviral properties and potential in treating other diseases due to their diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The pyridin-2-yl group at position 3 (target compound) contrasts with phenyl in 4d, enabling distinct π-π stacking or hydrogen-bonding interactions .
  • Core Modifications : Thionation (C=O → C=S) at position 5, as in compound 19, reduces polarity and may alter bioavailability .

Key Observations :

  • Antitumor Potential: The target compound’s pyridin-2-yl group may confer selective kinase inhibition, akin to diaryl derivatives (e.g., 4d), which show activity against cancer cell lines .
  • Activity vs. Toxicity : Triazolo analogs (e.g., VIII in ) exhibit broad antiviral activity but higher cytotoxicity (IC₅₀ < 10 μM) compared to thiazolo derivatives, suggesting better safety profiles for the latter .
  • Structural-Activity Relationships (SAR) : Thionation (C=O → C=S) in compound 19 reduces antitumor efficacy but enhances antimicrobial activity, highlighting the importance of the dione moiety for cancer targeting .

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